molecular formula C7H8N2O2 B11919806 2-Amino-6-methoxynicotinaldehyde CAS No. 678138-43-7

2-Amino-6-methoxynicotinaldehyde

Cat. No.: B11919806
CAS No.: 678138-43-7
M. Wt: 152.15 g/mol
InChI Key: SKFLMTLQINFHAR-UHFFFAOYSA-N
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Description

2-Amino-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinaldehyde, featuring an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxynicotinaldehyde typically involves the reaction of 2-amino-6-methoxypyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-amino-6-methoxypyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Vilsmeier-Haack reaction and similar formylation reactions suggests that these methods could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed:

Scientific Research Applications

2-Amino-6-methoxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxynicotinaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the aldehyde group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-methoxynicotinaldehyde is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical modifications and applications. Its structure enables it to participate in a variety of reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

678138-43-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3,(H2,8,9)

InChI Key

SKFLMTLQINFHAR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C=O)N

Origin of Product

United States

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